The synthesis of alpha-methyl-N-propyl-1,3-benzodioxole-5-ethanamine involves several steps characterized by specific chemical reactions. A notable method includes the chiral reduction of 3,4-methylenedioxyphenyl acetone derivatives to produce enantiomerically pure alcohol derivatives. This initial step can utilize reducing agents such as sodium borohydride or biological catalysts like yeasts from the Zygosaccharomyces group to achieve high stereoselectivity .
Following the chiral reduction, the synthesis typically involves a Pictet-Spengler reaction, which allows for the formation of the benzodiazepine ring structure. The preferred reagents for this step include p-nitrobenzaldehyde and various oxidizing agents like potassium permanganate . The process may further employ hydrazide derivatives to form hydrazone intermediates that are crucial for constructing the final product.
The molecular formula for alpha-methyl-N-propyl-1,3-benzodioxole-5-ethanamine is C13H19NO2, with a molecular mass of 221.30 g/mol. The structural representation can be expressed through various notations:
InChI=1S/C13H19NO2/c1-3-6-14-10(2)7-11-4-5-12-13(8-11)16-9-15-12/h4-5,8,10,14H,3,6-7,9H2,1-2H3
C(C(NCCC)C)C=1C=C2C(=CC1)OCO2
These representations highlight the compound's complex cyclic structure featuring a benzodioxole moiety that is significant for its biological activity .
Alpha-methyl-N-propyl-1,3-benzodioxole-5-ethanamine can undergo several chemical reactions typical of amines and substituted phenolic compounds. Key reactions include:
These reactions are essential for developing derivatives with potentially improved pharmacological profiles.
The mechanism of action of alpha-methyl-N-propyl-1,3-benzodioxole-5-ethanamine is primarily linked to its interaction with neurotransmitter systems in the brain. It is hypothesized that this compound acts as a serotonin releasing agent, similar to other compounds in its class. Upon administration, it may increase serotonin levels in synaptic clefts by promoting its release from presynaptic neurons.
The physical properties of alpha-methyl-N-propyl-1,3-benzodioxole-5-ethanamine include:
Chemical properties include:
Relevant data points include:
Property | Value |
---|---|
Molecular Weight | 221.30 g/mol |
Melting Point | Not extensively documented |
Boiling Point | Not extensively documented |
pKa | Not specified |
These properties influence its handling and storage conditions in laboratory settings.
Alpha-methyl-N-propyl-1,3-benzodioxole-5-ethanamine has potential applications in scientific research:
CAS No.: 20438-03-3
CAS No.: 16124-22-4
CAS No.: 19467-38-0
CAS No.: 656830-26-1
CAS No.: 562099-15-4
CAS No.: 2448269-30-3